1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea
Description
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-pyridin-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c23-17-9-12(20-18(24)21-16-3-1-2-6-19-16)11-22(17)13-4-5-14-15(10-13)26-8-7-25-14/h1-6,10,12H,7-9,11H2,(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSQMDWERBFWCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique structure that integrates a dihydrobenzo[b][1,4]dioxin moiety with a pyrrolidine and pyridine framework. The molecular formula is , and it has a molar mass of approximately 284.31 g/mol. The presence of multiple functional groups suggests a diverse range of interactions with biological targets.
Research indicates that this compound may act through multiple pathways:
- Alpha-2 Adrenergic Receptor Antagonism : Similar derivatives have shown activity as alpha-2 adrenergic receptor antagonists, which are implicated in the modulation of neurotransmitter release and have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- PARP Inhibition : Compounds structurally related to this molecule have been evaluated for their ability to inhibit PARP (Poly (ADP-ribose) polymerase) enzymes, critical in DNA repair processes. In vitro studies have demonstrated varying degrees of PARP inhibition, with some derivatives exhibiting IC50 values in the low micromolar range .
In Vitro Studies
Several studies have assessed the biological activity of related compounds:
- PARP Inhibition Assays : Compounds similar to this compound were tested for PARP inhibitory effects. The lead compounds demonstrated significant inhibition at concentrations as low as 0.88 µM .
- Neuroprotective Effects : In vivo models have suggested that derivatives can exert neuroprotective effects by modulating adrenergic signaling pathways, potentially slowing the progression of neurodegenerative conditions .
Case Studies
A notable case study involved the evaluation of a series of substituted derivatives for their pharmacological profiles. One compound from this series showed promising results as an alpha-2 adrenergic receptor antagonist with high selectivity over other receptors, indicating potential for therapeutic use in anxiety and depression .
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | PARP Inhibitor | 0.88 | PARP inhibition |
| Compound B | Alpha-2 Antagonist | 5.8 | Adrenergic modulation |
| Compound C | Neuroprotective | N/A | Neurotransmitter modulation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three classes of analogs: pyridine positional isomers , indole-substituted ureas , and triazole-pyridine ureas . Key structural and functional differences are summarized in Table 1.
Table 1. Structural and Functional Comparison of Target Compound and Analogs
Positional Isomerism Effects
The pyridine substituent position (2-, 3-, or 4-yl) significantly influences electronic and steric properties:
- Pyridin-3-yl and 4-yl: Meta and para positions reduce steric hindrance but may diminish hydrogen-bonding capacity. No direct performance data are available, but analogous studies suggest positional isomerism affects pharmacokinetics and target engagement .
Substituent-Driven Functional Differences
- However, the increased molecular weight (420.46 vs. 354.4) may reduce aqueous solubility .
Material Science Parallels
- Compounds with 2,3-dihydrobenzo[b][1,4]dioxin moieties (e.g., DDPB in ) exhibit strong electroluminescence in OLEDs. While the target compound lacks conjugated imidazole/phenanthroimidazole systems, its electron-rich dioxin ring could stabilize excited states in optoelectronic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
